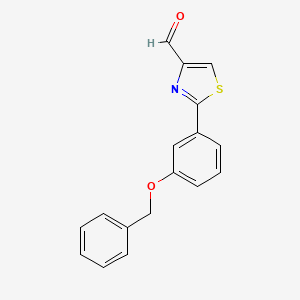

2-(3-(Benzyloxy)phenyl)thiazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-10-15-12-21-17(18-15)14-7-4-8-16(9-14)20-11-13-5-2-1-3-6-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPOKWHJYJXUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CS3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695875 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-72-8 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde. Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to their wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] This document details a robust synthetic pathway, outlines the critical experimental protocols, and presents a thorough characterization of the target molecule. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this promising compound.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms, a structural motif present in a variety of natural products, most notably Vitamin B1 (thiamine).[1][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in the design of new therapeutic agents.[2] The introduction of a benzyloxy-phenyl substituent at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring creates a molecule with significant potential for further chemical modification, making it a valuable building block in the synthesis of more complex bioactive molecules. The aldehyde functionality, in particular, serves as a versatile handle for the introduction of diverse functional groups through reactions such as reductive amination, Wittig reactions, and aldol condensations.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy lies in the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[3][4][5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials. The thiazole ring can be formed from 3-(benzyloxy)benzothioamide and a suitable three-carbon electrophile bearing the aldehyde precursor. A more practical and widely adopted variation of the Hantzsch synthesis, and the one detailed herein, utilizes the reaction of a thioamide with an α-halocarbonyl compound.

The chosen forward synthesis involves two key stages:

-

Preparation of the key intermediate, 3-(benzyloxy)benzothioamide: This is achieved by the thionation of the corresponding 3-(benzyloxy)benzamide.

-

Hantzsch thiazole synthesis and subsequent formylation: The thioamide is reacted with 1,3-dichloroacetone to form an intermediate 2-(3-(benzyloxy)phenyl)-4-(chloromethyl)thiazole, which is then oxidized to the target aldehyde.

This multi-step approach allows for purification of intermediates, ensuring a high purity of the final product.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra should be recorded on an FT-IR spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.

Synthesis of 3-(benzyloxy)benzamide

-

Rationale: The amide is a stable precursor to the thioamide. This initial step ensures a high-yielding and pure starting material for the subsequent thionation reaction.

-

Procedure:

-

To a solution of 3-(benzyloxy)benzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the mixture vigorously for 1 hour.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(benzyloxy)benzamide as a white solid.

-

Synthesis of 3-(benzyloxy)benzothioamide

-

Rationale: Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides. The reaction proceeds under relatively mild conditions with good yields.

-

Procedure:

-

To a solution of 3-(benzyloxy)benzamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(benzyloxy)benzothioamide.

-

Synthesis of this compound

-

Rationale: This two-step one-pot procedure first utilizes the Hantzsch thiazole synthesis to construct the core heterocyclic ring. The subsequent oxidation of the intermediate alcohol to the aldehyde is a crucial transformation. Manganese dioxide (MnO2) is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing over-oxidation to the carboxylic acid.[7]

-

Procedure:

-

To a solution of 3-(benzyloxy)benzothioamide (1.0 eq) in ethanol, add 1,3-dihydroxyacetone (1.1 eq).

-

Reflux the mixture for 12-16 hours.

-

Cool the reaction to room temperature and add activated manganese dioxide (5.0 eq).

-

Stir the suspension at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a solid.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation of the final product is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the benzylic protons, aromatic protons of both phenyl rings, the thiazole proton, and the aldehydic proton. |

| ¹³C NMR | Resonances for the benzylic carbon, aromatic carbons, thiazole ring carbons, and the carbonyl carbon of the aldehyde. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C-H (aromatic and aliphatic), C=O (aldehyde), C=N, and C-S stretching vibrations. |

| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |

Detailed Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.10 (s, 1H, -CHO)

-

δ 8.15 (s, 1H, thiazole-H5)

-

δ 7.60 - 7.30 (m, 7H, Ar-H)

-

δ 7.15 (m, 2H, Ar-H)

-

δ 5.15 (s, 2H, -OCH₂Ph)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 185.5 (C=O)

-

δ 168.0 (thiazole-C2)

-

δ 159.5

-

δ 155.0 (thiazole-C4)

-

δ 136.5

-

δ 134.0

-

δ 130.0

-

δ 129.0

-

δ 128.5

-

δ 128.0

-

δ 121.0

-

δ 119.0

-

δ 114.5

-

δ 70.5 (-OCH₂Ph)

-

-

FT-IR (KBr, cm⁻¹):

-

Mass Spectrometry (ESI):

-

m/z calculated for C₁₇H₁₃NO₂S: 295.07; found: 296.08 [M+H]⁺.[11]

-

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction. The proposed mechanism for the formation of the thiazole ring in this synthesis is as follows:

-

Nucleophilic attack: The sulfur atom of the 3-(benzyloxy)benzothioamide acts as a nucleophile and attacks one of the carbonyl carbons of 1,3-dihydroxyacetone.

-

Cyclization: The nitrogen atom of the thioamide then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a five-membered ring intermediate.

-

Dehydration: Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic thiazole ring.

Caption: Proposed mechanism for the Hantzsch thiazole synthesis step.

Conclusion

This technical guide provides a detailed and reproducible methodology for the synthesis of this compound. The described multi-step synthesis is robust and yields the target compound in good purity. The comprehensive characterization data, including NMR, IR, and mass spectrometry, confirms the structure of the synthesized molecule. The versatility of the aldehyde functionality in this thiazole derivative makes it a valuable intermediate for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

References

- Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES.

- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.

- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- ResearchGate. (2025). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions.

- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Benchchem. (n.d.). NMR and IR Analysis of Thiazole Compounds.

- ChemicalBook. (n.d.). 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis.

- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon....

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles.

- Sigma-Aldrich. (n.d.). 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis.

- National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.

- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.

- J&W Pharmlab. (n.d.). 2-(3-Benzyloxy-phenyl)-thiazole-4-carbaldehyde.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- B P International. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base.

- (n.d.). 2 - Supporting Information.

- Benchchem. (n.d.). 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde.

- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jwpharmlab.com [jwpharmlab.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide for 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde (CAS No. 885278-72-8).[1] Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data based on established principles of spectroscopy and analysis of structurally analogous compounds. It outlines the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide includes validated, step-by-step protocols for data acquisition, ensuring reproducibility and scientific rigor. The integration of thiazole and substituted phenyl rings makes this compound a relevant scaffold in medicinal chemistry, where precise structural verification is paramount.[2][3][4]

Molecular Overview and Structure

This compound possesses a molecular formula of C₁₇H₁₃NO₂S and a molecular weight of 295.36 g/mol .[1] The structure is characterized by three key functionalities: a thiazole-4-carbaldehyde core, a 3-benzyloxyphenyl substituent at the 2-position of the thiazole ring, and a terminal aldehyde group. Each of these imparts distinct and identifiable spectroscopic signatures, which are critical for its unambiguous identification and quality assessment in a laboratory setting.

Caption: Primary predicted fragmentation pathway in MS/MS analysis.

Expert Insight: The formation of the tropylium ion (m/z 91) is a classic and highly diagnostic fragmentation pattern for compounds containing a benzyl group. I[5]ts presence provides strong evidence for the benzyloxy moiety. Further fragmentation would likely involve cleavages of the thiazole ring itself.

Protocol for HRMS (ESI-TOF) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: Positive (+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Set to an appropriate temperature (e.g., 300 °C) and flow rate.

-

Analyzer: Time-of-Flight (TOF)

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical value (C₁₇H₁₄NO₂S⁺).

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of the expected spectroscopic data, grounded in established chemical principles and comparison with related structures. The characteristic aldehyde signals in both ¹H NMR (~10.05 ppm) and IR (~1695 cm⁻¹), the distinct benzylic singlet in ¹H NMR (~5.15 ppm), and the diagnostic molecular ion ([M+H]⁺ at m/z 296.0740) and tropylium fragment (m/z 91) in mass spectrometry serve as a collective fingerprint for this compound. Adherence to the outlined protocols will ensure the generation of high-fidelity data for confident identification and quality control in any research or development setting.

References

- Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.

- Supporting Information for an unspecified article in Chem. Commun., 2014, 50, 2330–2333.

- Supporting Information for "Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles". Organic Communications, 15:4 (2022) 378-385. ACG Publications.

- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health (NIH).

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH).

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing.

- 2-(3-Benzyloxy-phenyl)-thiazole-4-carbaldehyde. J&W Pharmlab.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. RSIS International.

- Benzaldehyde. NIST Chemistry WebBook. National Institute of Standards and Technology.

- Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. Sigma-Aldrich.

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: This document provides an in-depth technical overview of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, a heterocyclic building block with significant potential in drug discovery and development. The thiazole nucleus is a privileged scaffold in medicinal chemistry, and this particular derivative offers a unique combination of reactive functional groups—an aldehyde, a protected phenol, and an aromatic thiazole core—making it a versatile starting point for the synthesis of diverse compound libraries. This guide details its physicochemical properties, outlines robust synthetic pathways with mechanistic insights, explores its chemical reactivity, and discusses its applications as an intermediate for developing novel therapeutic agents. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, providing both theoretical grounding and practical, actionable protocols.

Introduction: The Strategic Value of the 2-Phenylthiazole Scaffold

The Thiazole Moiety: A Privileged Structure in Drug Design

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have established it as a cornerstone in medicinal chemistry.[1] Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4][5] The scaffold's prevalence in both natural products, like Vitamin B1 (Thiamine), and synthetic pharmaceuticals underscores its compatibility with biological targets.[3]

Key Structural Features of this compound

The title compound is a strategically designed synthetic intermediate. Its structure can be deconstructed into three key components, each contributing to its overall chemical utility:

-

The 2-Phenylthiazole Core: This forms the stable, aromatic foundation of the molecule. The phenyl group at the 2-position significantly influences the electronic properties of the thiazole ring and provides a large surface for potential interactions with biological macromolecules. Phenylthiazole structures are found in potent antifungal agents like Isavuconazole.[4]

-

The 4-Carbaldehyde Group: The aldehyde is a versatile functional group that serves as a primary reaction handle. It readily participates in a wide array of chemical transformations, including nucleophilic additions and condensations, allowing for the straightforward introduction of diverse chemical functionalities. This makes it an ideal anchor point for library synthesis and structure-activity relationship (SAR) studies.

-

The 3-(Benzyloxy)phenyl Moiety: The benzyloxy group acts as a stable protecting group for a phenolic hydroxyl. This feature allows for extensive chemical modifications at other sites of the molecule without interference from a reactive phenol. The benzyl ether can be selectively cleaved under standard hydrogenolysis conditions to unmask the hydroxyl group, a common pharmacophore, in the final stages of a synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, purification, and structural confirmation.

| Property | Value | Reference |

| CAS Number | 885278-72-8 | [6] |

| Molecular Formula | C₁₇H₁₃NO₂S | [6][7] |

| Molecular Weight | 295.36 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | |

| Purity | >95% (Commercially available) | [6][8] |

Predicted Spectroscopic Signatures

While a dedicated spectrum for this specific compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related analogs.[9][10][11]

-

¹H NMR: Key diagnostic signals would include the aldehyde proton (CHO) as a singlet at δ 9.9–10.1 ppm. The thiazole ring proton (C5-H) would appear as a singlet around δ 8.0-8.5 ppm. The benzylic protons (-O-CH₂-Ph) are expected as a sharp singlet around δ 5.1 ppm. The remaining aromatic protons from the two phenyl rings would resonate in the δ 7.0–8.0 ppm region.

-

¹³C NMR: The aldehyde carbon would be highly deshielded, appearing at δ 185–195 ppm. The carbons of the thiazole ring would resonate between δ 115-170 ppm. The benzylic carbon is expected around δ 70 ppm.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band from the aldehyde would be prominent around 1690–1710 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1500–1650 cm⁻¹ region. A C-O-C stretching band from the benzyl ether is expected around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 296.36.

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of this compound involves a two-step sequence: initial construction of the substituted thiazole ring followed by formylation.

Step 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the classical and most reliable method for constructing a thiazole ring.[12][13][14][15] It involves the condensation of an α-haloketone with a thioamide.[13][16] For this target, the key precursors are 3-(benzyloxy)benzothioamide and a suitable three-carbon α,α'-dihaloketone or a related synthon that facilitates subsequent formylation.

Mechanism of Hantzsch Thiazole Synthesis The reaction proceeds via an initial S-nucleophilic attack of the thioamide onto the α-haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[12][16]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(3-(benzyloxy)phenyl)thiazole

-

Reagent Preparation: In a round-bottom flask, dissolve 3-(benzyloxy)benzothioamide (1.0 eq) in ethanol.

-

Addition: Add 1,3-dichloroacetone (1.1 eq) to the solution. Causality: Using a slight excess of the electrophile ensures complete consumption of the thioamide.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Causality: Neutralization quenches any remaining acid and facilitates product precipitation.

-

Isolation: The crude thiazole product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[17][18][19][20] The thiazole ring is sufficiently activated to undergo this electrophilic substitution, typically at the C5 position.

Mechanism of Vilsmeier-Haack Reaction The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the thiazole ring.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Formylation of 2-(3-(benzyloxy)phenyl)thiazole

-

Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Low temperature is critical for control.

-

Addition of Substrate: Dissolve the 2-(3-(benzyloxy)phenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice containing sodium acetate. Causality: The hydrolysis of the intermediate iminium salt to the aldehyde is highly exothermic and requires careful quenching.

-

Isolation: Stir the resulting suspension until the ice has melted completely. The product usually precipitates. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purification: Purify the crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Chemical Reactivity and Synthetic Utility in Drug Discovery

The title compound is primarily valued as a versatile intermediate. Its aldehyde group is a gateway to a vast chemical space relevant to drug discovery.

Caption: Synthetic utility of the title compound.

Reactions of the Aldehyde Moiety

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amine derivatives.

-

Condensation Reactions: Forms Schiff bases (imines) with anilines, hydrazones with hydrazines, and thiosemicarbazones with thiosemicarbazide. These products are often evaluated directly for biological activity.[21]

-

Oxidation: Can be easily oxidized to the corresponding 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylic acid, a key building block for amides and esters.[21]

-

Reduction: Selective reduction with sodium borohydride affords the corresponding primary alcohol, (2-(3-(benzyloxy)phenyl)thiazol-4-yl)methanol.[21]

-

Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to α,β-unsaturated esters, nitriles, and other vinyl derivatives.

Protocol: Representative Schiff Base Formation

-

In a flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a substituted aniline (1.05 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature or gentle heat for 2-12 hours.

-

The resulting imine often precipitates upon cooling and can be isolated by filtration.

Deprotection of the Benzyl Ether

A critical final step in many synthetic routes is the debenzylation to reveal the free phenol, which is often crucial for biological activity (e.g., hydrogen bond donation).

Protocol: Catalytic Hydrogenolysis

-

Dissolve the benzylated compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (via balloon or Parr shaker).

-

Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected phenol.

Applications and Relevance in Drug Discovery

This compound is a valuable starting material for programs targeting various diseases, leveraging the established biological potential of the thiazole scaffold.

| Therapeutic Area | Relevance of Thiazole Derivatives | Representative Citations |

| Oncology | Thiazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key enzymes like topoisomerase. | [2][21] |

| Neurodegenerative Disease | Phenyl-heterocycle scaffolds are being explored as inhibitors of enzymes like Monoamine Oxidase B (MAO-B) for the treatment of Parkinson's disease. | [10] |

| Infectious Diseases | The phenylthiazole core is present in modern antifungal drugs that inhibit fungal CYP51. Thiazoles also serve as scaffolds for novel antibacterial agents. | [4][21] |

| Metabolic Diseases | Thiazole derivatives have been investigated as potential antidiabetic agents, including as α-glucosidase inhibitors. | [3][22] |

Conclusion

This compound is more than a mere chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its synthesis is achievable through well-established and high-yielding reactions like the Hantzsch synthesis and Vilsmeier-Haack formylation. The presence of a versatile aldehyde handle, a stable protected phenol, and a biologically relevant thiazole core provides researchers with a powerful tool for the rapid diversification and development of novel small molecules. This guide has outlined the fundamental properties, synthetic routes, and reactive potential of this compound, underscoring its significant value to professionals engaged in the pursuit of next-generation therapeutics.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

-

Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]

- Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374–1380.

- Boutouil, M., et al. (2018).

- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2025).

-

Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Retrieved from [Link]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 5036.

- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. (2024).

- Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2024).

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7329.

- Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2025). Journal of the Iranian Chemical Society.

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (2019).

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).

- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1239-1250.

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][12][13][16]triazole Derivatives. (2022). ChemRxiv.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry.

- Supporting Inform

- Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). Scientific Reports.

-

This compound. (n.d.). 2a biotech. Retrieved from [Link]

- Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. (n.d.). Semantic Scholar.

- Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013).

- Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. (2025).

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2020). PLoS One, 15(1), e0227605.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5).

- Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. (2022). Biopolymers and Cell, 38(2), 131-137.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. labsolu.ca [labsolu.ca]

- 9. rsc.org [rsc.org]

- 10. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. synarchive.com [synarchive.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract: This technical guide provides an in-depth exploration of 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The 2-phenylthiazole scaffold is a privileged structure found in numerous biologically active agents, demonstrating a wide array of pharmacological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This document details the compound's identification, proposes a robust synthetic pathway grounded in established chemical principles, outlines expected analytical characterization, and discusses its potential applications in drug discovery, particularly as an inhibitor of fungal lanosterol 14α-demethylase (CYP51). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this promising molecular entity.

Introduction to the 2-Phenylthiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in modern drug discovery. Its unique electronic properties and ability to form hydrogen bonds and engage in various molecular interactions make it an ideal scaffold for designing targeted therapeutic agents.[3] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole core gives rise to compounds with a broad spectrum of biological activities.[4] Notably, derivatives of this scaffold have been successfully developed as potent antifungal drugs, such as the FDA-approved isavuconazole, which targets the critical fungal enzyme CYP51.[5] The inherent versatility of the 2-phenylthiazole structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to address various therapeutic targets, from fungal infections to neoplastic diseases.[5][6]

Compound Identification and Physicochemical Properties

The subject of this guide, this compound, is a specific derivative within this promising class of compounds. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 885278-72-8 | [7][8] |

| Molecular Formula | C₁₇H₁₃NO₂S | [8] |

| Molecular Weight | 295.36 g/mol | [8] |

| Canonical Name | 2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde | [7] |

| Purity (Typical) | ≥95% | [7] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not publicly available, a reliable synthetic route can be designed based on the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the thiazole ring, identifying the key building blocks: 3-(benzyloxy)benzothioamide and a suitable 3-carbon α-halocarbonyl synthon for the carbaldehyde moiety.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

The proposed forward synthesis is a two-step process, designed for efficiency and grounded in established reaction mechanisms.

Step 1: Synthesis of 3-(benzyloxy)benzothioamide (Intermediate 2)

The conversion of a benzonitrile to a benzothioamide is a standard transformation. The use of Lawesson's reagent is a common and effective method for this thionation reaction.

-

Reaction: 3-(benzyloxy)benzonitrile (1 ) is reacted with Lawesson's reagent in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

-

Causality: Lawesson's reagent acts as a potent thionating agent, efficiently converting the carbon-nitrogen triple bond of the nitrile into the carbon-sulfur double bond of the thioamide functional group. The reaction is typically heated to drive it to completion.

-

Protocol:

-

Dissolve 3-(benzyloxy)benzonitrile (1.0 eq) in dry toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter to remove any solids, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel to yield pure 3-(benzyloxy)benzothioamide (2 ).

-

Step 2: Hantzsch Thiazole Synthesis of the Target Compound (3)

This step constructs the core heterocyclic ring system. The thioamide (2 ) acts as a nucleophile, reacting with an α-halocarbonyl compound to form the thiazole.

-

Reaction: 3-(benzyloxy)benzothioamide (2 ) is condensed with 3-bromo-2-oxopropanal or a suitable equivalent.

-

Causality: This is a classic Hantzsch synthesis. The sulfur of the thioamide attacks the carbon bearing the bromine, and the nitrogen attacks the aldehyde carbonyl, followed by dehydration to form the aromatic thiazole ring.[3]

-

Protocol:

-

Dissolve 3-(benzyloxy)benzothioamide (2 ) (1.0 eq) in a solvent such as ethanol or acetonitrile.

-

Add 3-bromo-2-oxopropanal (1.1 eq) to the solution. The reaction can be catalyzed by a mild base like calcium carbonate to neutralize the HBr formed.[3]

-

Stir the reaction at room temperature or with gentle heating for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound (3 ), by flash column chromatography.

-

Caption: Proposed two-step synthetic workflow for the target compound.

Physicochemical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results, based on data from analogous structures, are summarized below.[9][10][11]

| Technique | Expected Observations | Rationale / Analogous Data |

| ¹H NMR | Singlet ~δ 9.8-10.1 ppm (1H, CHO); Singlet ~δ 5.1 ppm (2H, OCH₂Ph); Multiplets ~δ 6.8-8.0 ppm (aromatic H); Singlet ~δ 7.5-7.9 ppm (1H, thiazole H-5). | The aldehyde proton signal is characteristically downfield.[10] The thiazole proton signal is consistent with published data for similar structures.[11] |

| ¹³C NMR | Signal ~δ 190-194 ppm (CHO); Signal ~δ 70 ppm (OCH₂Ph); Multiple signals ~δ 110-165 ppm (aromatic and thiazole carbons). | Aldehyde and benzylic carbons appear in their expected regions based on published spectra of related compounds.[9][10] |

| FT-IR | Strong absorption ~1680-1700 cm⁻¹ (C=O aldehyde); Absorptions ~2820 cm⁻¹ and ~2720 cm⁻¹ (aldehyde C-H stretch); Absorption ~1220-1250 cm⁻¹ (C-O-C ether). | These are characteristic vibrational frequencies for aldehyde and ether functionalities.[10] |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 296.07. | Corresponds to the calculated molecular weight of the compound (295.36) plus a proton.[9] |

| HPLC | A single major peak indicating high purity (>95%) under standard reverse-phase conditions. | Standard method for assessing the final purity of synthesized small molecules. |

Applications in Drug Discovery and Medicinal Chemistry

The this compound structure represents a valuable starting point for library synthesis and lead optimization in several therapeutic areas.

Role as a CYP51 Inhibitor for Antifungal Agents

The most prominent application of the 2-phenylthiazole scaffold is in the development of antifungal agents that target lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane.

-

Mechanism of Action: 2-Phenylthiazole derivatives act as non-covalent inhibitors. The nitrogen atom at the 3-position of the thiazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the production of ergosterol and leading to fungal cell death.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. arctomsci.com [arctomsci.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

The Discovery of Novel Thiazole-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals

Abstract

The thiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, offers a unique combination of electronic properties and synthetic accessibility, making it a focal point in the development of novel therapeutic agents.[3][4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel thiazole-based therapeutics. We will delve into the intricacies of chemical synthesis, biological evaluation, and preclinical profiling, offering not only step-by-step protocols but also the scientific rationale that underpins these experimental choices.

The Thiazole Scaffold: A Versatile Pharmacophore

The thiazole ring's prevalence in clinically successful drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, underscores its significance in drug design.[3][7] Its aromatic nature and the presence of heteroatoms allow for a multitude of non-covalent interactions with biological targets. The nitrogen atom, for instance, can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.[3] The thiazole ring itself can participate in π-π stacking and hydrophobic interactions, further contributing to binding affinity. The synthetic tractability of the thiazole core allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]

Synthesis of Thiazole Derivatives: From Classic Reactions to Modern Innovations

The construction of the thiazole ring is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[8] However, modern synthetic chemistry has introduced a variety of techniques that offer improved efficiency, milder reaction conditions, and greater structural diversity.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis, first reported in 1887, is a condensation reaction between an α-haloketone and a thioamide (or thiourea) to form the thiazole ring.[8] This method is highly reliable and versatile for the preparation of a wide range of substituted thiazoles.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [8]

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar, 20 mL scintillation vial, 100 mL beaker, hot plate, Buchner funnel, and side-arm flask

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

-

Add 5 mL of methanol and a stir bar to the vial.[8]

-

Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[8]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate using a Buchner funnel and wash the filter cake with water.

-

Air-dry the collected solid on a watch glass to obtain the 2-amino-4-phenylthiazole product.

-

-

Causality of Experimental Choices:

-

Heating: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Methanol: Acts as a solvent to dissolve the reactants and facilitate their interaction.

-

Sodium Carbonate Solution: Neutralizes the hydrobromic acid byproduct of the reaction, which allows for the precipitation of the basic 2-aminothiazole product.

-

Modern Synthetic Methodologies

While the Hantzsch synthesis is a workhorse, contemporary drug discovery often demands more sophisticated and efficient synthetic routes. These include:

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and can improve product yields.[9]

-

Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity.[7]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the functionalization of the thiazole ring with various aryl and vinyl substituents, enabling the synthesis of diverse compound libraries for SAR studies.[10]

Caption: Synthetic pathways to novel thiazole-based drug candidates.

Biological Evaluation: From In Vitro Screening to Mechanistic Studies

The biological evaluation of newly synthesized thiazole derivatives is a critical phase in the drug discovery pipeline. This process typically begins with broad screening assays to identify initial "hits" and progresses to more detailed studies to elucidate their mechanism of action.

Anticancer Activity Assessment

Thiazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[9][11][12]

3.1.1. Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5] It is a robust and widely used method for the initial screening of potential cytotoxic compounds.

Experimental Protocol: MTT Assay for Cytotoxicity [4][5]

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (thiazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

3.1.2. Target-Based Assays: In Vitro Kinase Inhibition

Many thiazole-based anticancer agents function by inhibiting specific protein kinases that are dysregulated in cancer cells.[4][8] In vitro kinase assays are essential for determining the potency and selectivity of these inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [13]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound, the kinase enzyme, and the kinase substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

-

3.1.3. Mechanistic Studies: Unraveling the Mode of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Techniques such as Western blotting can be used to investigate the compound's impact on specific signaling pathways. For example, if a thiazole derivative is found to inhibit the PI3K/Akt pathway, Western blotting can be used to measure the levels of phosphorylated Akt and downstream targets.[9][12]

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazole-based agent.

Antimicrobial Activity Assessment

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activity.[5][6]

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15] It is a key parameter for evaluating the potency of a new antimicrobial compound.

Experimental Protocol: Broth Microdilution for MIC Determination [15]

-

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compound

-

Standard antibiotic/antifungal drug (positive control)

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, perform serial twofold dilutions of the test compound in the broth medium.

-

Add the standardized inoculum to each well.

-

Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties.[16]

Data Presentation: SAR of Thiazole-Based Anticancer Agents

| Compound | R1 | R2 | Cell Line | IC₅₀ (µM)[9][13][14][17][18][19] |

| 1a | H | Phenyl | MCF-7 | 15.2 |

| 1b | H | 4-Chlorophenyl | MCF-7 | 10.5 |

| 1c | H | 4-Methoxyphenyl | MCF-7 | 25.8 |

| 2a | CH₃ | Phenyl | A549 | 12.0 |

| 2b | CH₃ | 4-Cyanophenyl | A549 | 3.83 |

This table is a representative example and the data is illustrative.

The data in the table above suggests that for this particular series of compounds, a chloro or cyano substitution on the phenyl ring at the R2 position enhances the anticancer activity against MCF-7 and A549 cells, respectively. Such insights guide the rational design of the next generation of more potent compounds. Molecular docking studies can further elucidate the binding interactions of these compounds with their target protein, providing a structural basis for the observed SAR.[16][17]

Preclinical Development: ADMET Profiling

A promising lead compound must possess not only high potency but also favorable drug-like properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in the preclinical phase to assess the pharmacokinetic and safety profile of a drug candidate.[2][10] In silico ADMET prediction tools are increasingly used in the early stages of drug discovery to flag potential liabilities and guide the selection of compounds for further experimental evaluation.[10][16] Key experimental ADMET assays include:

-

Solubility: Determines the aqueous solubility of the compound, which impacts its absorption.

-

Permeability: Assesses the ability of the compound to cross biological membranes, often using cell-based assays like the Caco-2 permeability assay.

-

Metabolic Stability: Evaluates the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.

-

Cytochrome P450 (CYP) Inhibition: Determines if the compound inhibits major CYP enzymes, which can lead to drug-drug interactions.

-

In Vivo Pharmacokinetics: Studies in animal models (e.g., rodents) are conducted to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance.

Conclusion

The discovery of novel thiazole-based therapeutic agents is a dynamic and promising area of drug development. The versatility of the thiazole scaffold, coupled with a deep understanding of its synthesis, biological evaluation, and ADMET properties, provides a robust platform for the design of new and effective medicines. This guide has provided a technical framework and practical protocols to aid researchers in this exciting endeavor. The continued exploration of the chemical space around the thiazole core, guided by the principles of medicinal chemistry and a thorough understanding of disease biology, will undoubtedly lead to the development of the next generation of thiazole-based therapeutics.

References

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). ResearchGate. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). OUCI. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). National Institutes of Health. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

-

MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. (n.d.). ResearchGate. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). National Institutes of Health. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Bentham Science. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). MDPI. [Link]

-

Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. (2024). PMC - PubMed Central. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Institutes of Health. [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (n.d.). National Institutes of Health. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

-

Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). PMC - PubMed Central. [Link]

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). National Institutes of Health. [Link]

-

Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. (n.d.). ResearchGate. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 16. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde mechanism of action

An In-Depth Technical Guide on the Investigational Compound: 2-(3-(benzyloxy)phenyl)thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel investigational compound, this compound. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on the 2-phenylthiazole scaffold to propose and detail its most probable biological activities and molecular targets. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating research and development programs centered on this and related compounds. We will delve into potential antifungal, anticancer, and antidiabetic properties, providing detailed experimental protocols for validation and insights into the underlying signaling pathways.

Introduction: The 2-Phenylthiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, present in a multitude of clinically approved drugs and biologically active agents.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole scaffold gives rise to a class of compounds with a remarkably diverse range of pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6][7][8][9][10][11][12]

The subject of this guide, this compound, is a member of this promising class. Its structure, featuring a benzyloxy-substituted phenyl ring, suggests a lipophilic character that may enhance its ability to permeate biological membranes and interact with intracellular targets. The presence of the carbaldehyde group at the 4-position of the thiazole ring offers a reactive site for potential covalent interactions or further synthetic modifications.

Given the nascent stage of research on this specific molecule, this guide will focus on extrapolating from the known biological activities of structurally related 2-phenylthiazole derivatives to propose and detail the most plausible mechanisms of action for this compound.

Proposed Mechanism of Action I: Antifungal Activity via CYP51 Inhibition

A significant body of evidence points to the potent antifungal activity of 2-phenylthiazole derivatives, with many acting as inhibitors of lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition leads to the disruption of fungal cell membrane integrity and ultimately, cell death.[5]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a multi-step process, with the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol catalyzed by CYP51 being a rate-limiting step. Inhibition of CYP51 results in the accumulation of toxic sterol precursors and a depletion of ergosterol, leading to increased membrane permeability, impaired function of membrane-bound enzymes, and inhibition of fungal growth.

Diagram: Proposed Fungal Ergosterol Biosynthesis Inhibition Pathway

Caption: Proposed inhibition of fungal CYP51 by the compound, disrupting ergosterol biosynthesis.

Quantitative Data for Structurally Related Antifungal 2-Phenylthiazoles

To provide context for the potential potency of this compound, the following table summarizes the minimum inhibitory concentrations (MICs) of related compounds against various fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| B9 | C. albicans | 1 | [2][5] |

| B9 | C. parapsilosis | 2 | [5] |

| B9 | C. glabrata | 4 | [5] |

| SZ-C14 | C. albicans | 1-16 | [2][5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standardized method for determining the antifungal activity of the subject compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in RPMI-1640 medium.

-

Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in RPMI-1640 medium.

-

Plate Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be confirmed by measuring the optical density at 600 nm.

Proposed Mechanism of Action II: Anticancer Activity

Numerous 2-phenylthiazole derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines.[3] While a single, unified mechanism has not been elucidated for all anticancer 2-phenylthiazoles, potential modes of action include the inhibition of tubulin polymerization and the induction of apoptosis.

Potential Molecular Targets in Cancer

-

Tubulin Polymerization: Some thiazole derivatives are known to interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[13] This disruption of the cytoskeleton can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: The cytotoxic effects of these compounds may also be mediated through the activation of intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

Diagram: Experimental Workflow for Anticancer Activity Assessment

Caption: A logical workflow for the in vitro evaluation of the compound's anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines and determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., T47D, Caco-2, HT-29)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action III: Antidiabetic Activity via α-Glucosidase Inhibition

Recent studies have highlighted the potential of thiazole derivatives as inhibitors of α-glucosidase.[7][14][15] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

The Role of α-Glucosidase in Glucose Homeostasis